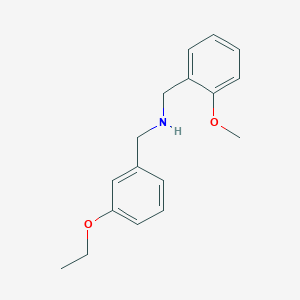
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as BDMT, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDMT is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not yet fully understood, but it is believed to act on a variety of cellular pathways and receptors. Some studies have suggested that N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine may work by inhibiting the activity of certain enzymes, while others have suggested that it may act as a modulator of certain neurotransmitters.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may help to lower blood pressure and improve heart function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its wide range of potential applications. However, there are also some limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of potential future directions for research into N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, including further investigation into its potential as an anti-inflammatory and antitumor agent. Other potential areas of research include its potential as a modulator of certain neurotransmitters, as well as its effects on the cardiovascular system. Overall, N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields.
Synthesemethoden
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with propylamine and sodium azide. The resulting intermediate is then reacted with triethylorthoformate and hydrochloric acid to yield N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. Some of the most promising applications of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine include its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells.
Eigenschaften
Produktname |
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Molekularformel |
C13H18BrN5O2 |
Molekulargewicht |
356.22 g/mol |
IUPAC-Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H18BrN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7H,4-5,8H2,1-3H3,(H,15,16,18) |
InChI-Schlüssel |
JFKIZLCHUIFDNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)



